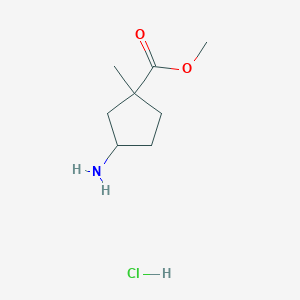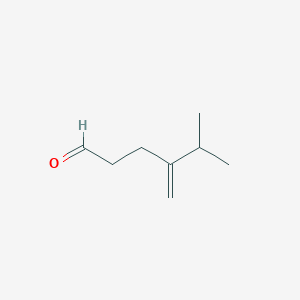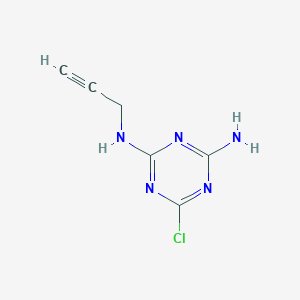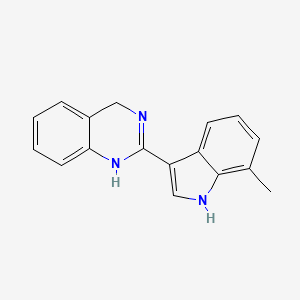
methyl 3-amino-1-methylcyclopentane-1-carboxylate hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-1-methylcyclopentane-1-carboxylate hydrochloride: is a chemical compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. This compound is characterized by its molecular structure, which includes a cyclopentane ring with an amino group and a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from cyclopentanone.
One common method involves the formation of an enamine intermediate, followed by alkylation and hydrolysis steps.
Reaction conditions typically include the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane.
Industrial Production Methods:
Industrial production may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Continuous flow chemistry techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, strong nucleophiles, and polar aprotic solvents.
Major Products Formed:
Nitro derivatives, alcohols, and various substituted cyclopentanes.
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Studied for its stereochemical properties and behavior in various chemical reactions.
Biology:
Investigated for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine:
Explored for its potential therapeutic applications, including drug design and development.
Industry:
Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in biological processes.
Receptor Binding: Interacting with receptors on cell surfaces to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride: Similar structure but different stereochemistry.
Cyclopentylamine derivatives: Other compounds with cyclopentane rings and amino groups.
Uniqueness:
The mixture of diastereomers provides unique stereochemical properties that can influence its reactivity and biological activity.
This compound is a versatile chemical with applications across various fields, making it an important subject of study in both academic and industrial research.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
methyl 3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHPQWQLZPOEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)




![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)
![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)






